1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(4-Ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound featuring a tetrahydrothienoimidazole core with 5,5-dioxide functionalization. The molecule is substituted at position 1 with a 4-ethoxyphenyl group and at position 3 with a 3-(trifluoromethyl)phenyl group. The ethoxy moiety (C₂H₅O-) enhances solubility in polar solvents, while the trifluoromethyl (-CF₃) group contributes to metabolic stability and lipophilicity, traits often leveraged in pharmaceuticals .
Synthetic routes for analogous compounds involve halogenation and coupling reactions, such as the use of sodium ethoxide for deprotonation and α-halogenated ketones for nucleophilic substitution (e.g., triazole derivatives in ).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S/c1-2-29-16-8-6-14(7-9-16)24-17-11-30(27,28)12-18(17)25(19(24)26)15-5-3-4-13(10-15)20(21,22)23/h3-10,17-18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLXUASDTQVFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, also known by its CAS number 6998-66-9, is a member of the imidazole family and has garnered attention for its potential biological activities. This article examines its structure, synthesis, and biological properties, particularly focusing on its anticancer activity and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 401.44 g/mol. The structure features a thieno-imidazole core substituted with ethoxy and trifluoromethyl groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno-imidazole framework followed by selective substitution to introduce the ethoxy and trifluoromethyl groups. Specific methodologies may vary but generally include cyclization reactions and functional group modifications to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma) cells. The mechanism of action appears to involve the inhibition of Polo-like kinase 1 (Plk1), a crucial regulator of cell division.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 4.1 | Plk1 inhibition leading to mitotic arrest |
| L363 | 5.0 | Induction of apoptosis |
The inhibition of Plk1 disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Other Pharmacological Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial activities. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, in a murine model of cancer, administration of the compound resulted in significant tumor reduction compared to control groups. The study emphasized the importance of dosage and treatment duration in achieving optimal therapeutic outcomes.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to thienoimidazoles exhibit promising anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent. Studies suggest that derivatives of thienoimidazoles possess significant antibacterial and antifungal activities. For instance, modifications to the structure can enhance efficacy against specific pathogens, making them candidates for developing new antimicrobial therapies .
- Anti-inflammatory Effects
Biochemical Applications
- Enzyme Inhibition
- Drug Design and Development
Materials Science Applications
- Organic Electronics
- Nanotechnology
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of several thienoimidazole derivatives based on the parent structure of 1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide. These derivatives were tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of modified thienoimidazoles against resistant bacterial strains. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as templates for developing new antibiotics .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Thione vs. Oxo : The thione derivative () exhibits a higher molecular weight (412.45 vs. ~396 estimated for the target) and altered acidity (predicted pKa = -1.13) due to sulfur’s polarizability .
- Allyl Substitution : The allyl group in introduces unsaturation, which may facilitate radical or addition reactions absent in the target compound .
Physicochemical Properties
- Density and Boiling Point : The thione analog () has a predicted density of 1.56 g/cm³ and boiling point of 559.1°C, likely higher than the target compound due to increased molecular mass .
- Acidity: The -CF₃ group lowers the pKa (predicted -1.13 in ), making the compound more acidic than non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
